![molecular formula C8H7N3O2 B13289178 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13289178.png)
6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a prop-2-yn-1-ylamino group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine-4-carboxylic acid as the core structure.
Substitution Reaction: The prop-2-yn-1-ylamino group is introduced at the 6-position of the pyrimidine ring through a nucleophilic substitution reaction. This is achieved by reacting pyrimidine-4-carboxylic acid with prop-2-yn-1-ylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The amino group can participate in further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme kinetics and binding interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
6-Aminopyrimidine-4-carboxylic acid: Similar structure but lacks the prop-2-yn-1-yl group.
6-(Methylamino)pyrimidine-4-carboxylic acid: Similar structure with a methylamino group instead of prop-2-yn-1-yl.
6-(Ethylamino)pyrimidine-4-carboxylic acid: Similar structure with an ethylamino group instead of prop-2-yn-1-yl.
Uniqueness:
- The presence of the prop-2-yn-1-yl group in 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid imparts unique reactivity and binding properties, making it distinct from other similar compounds. This unique substitution can influence the compound’s chemical behavior, biological activity, and potential applications.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-(prop-2-ynylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-2-3-9-7-4-6(8(12)13)10-5-11-7/h1,4-5H,3H2,(H,12,13)(H,9,10,11) |
InChI Key |
WEIFSIUSWJASPV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13289098.png)
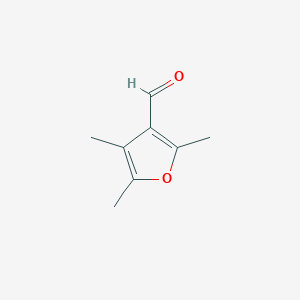
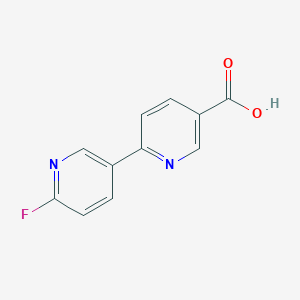
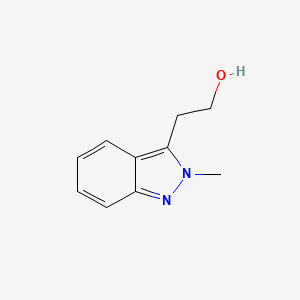
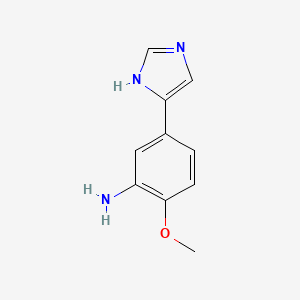
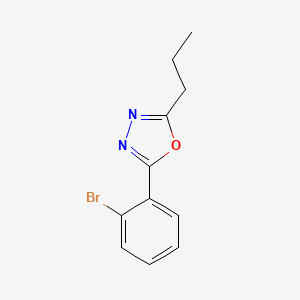
amine](/img/structure/B13289125.png)
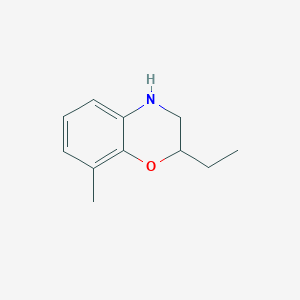
![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13289143.png)
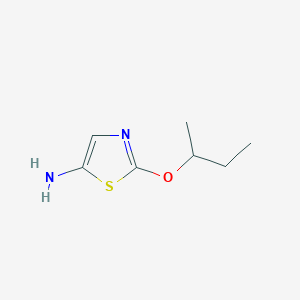
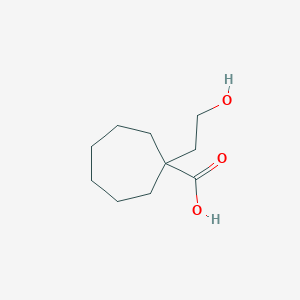
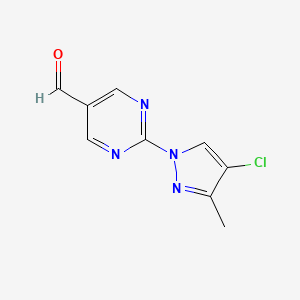
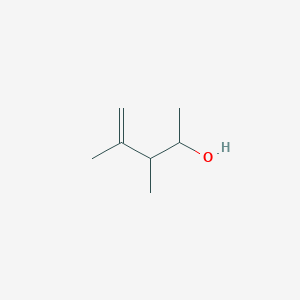
![8-Oxabicyclo[3.2.1]octane-2-thiol](/img/structure/B13289186.png)
